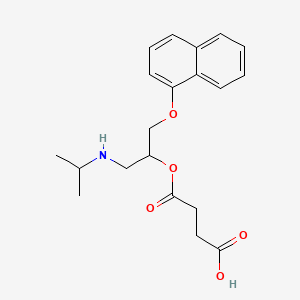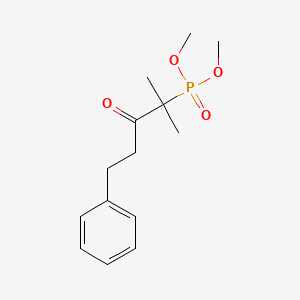![molecular formula C13H16ClNO3S B12109803 Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- CAS No. 1016522-30-7](/img/structure/B12109803.png)
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- is an organosulfur compound with the molecular formula C13H16ClNO3S. This compound is a derivative of benzenesulfonyl chloride, which is widely used in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- can be synthesized through the reaction of benzenesulfonyl chloride with 2-methyl-1-piperidinecarboxylic acid. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of benzenesulfonyl chloride derivatives often involves the chlorination of benzenesulfonic acid or its salts using reagents like phosphorus oxychloride or sulfuryl chloride . The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form benzenesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: For the formation of sulfonamides, amines are used as nucleophiles.
Alcohols: For the formation of sulfonate esters, alcohols are used as nucleophiles.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles such as amines and alcohols. The sulfonyl chloride group is highly reactive due to the presence of the electron-withdrawing sulfonyl group, which makes the carbon atom of the sulfonyl chloride susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester products.
Comparación Con Compuestos Similares
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- can be compared with other benzenesulfonyl chloride derivatives such as:
Benzenesulfonyl chloride: The parent compound, used widely in organic synthesis.
Toluene-4-sulfonyl chloride: A similar compound with a methyl group on the benzene ring, often used as a solid reagent.
4-Methylbenzenesulfonyl chloride: Another derivative with a methyl group, used in similar applications.
The uniqueness of benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- lies in its specific structure, which imparts distinct reactivity and applications in various fields of research and industry.
Propiedades
Número CAS |
1016522-30-7 |
|---|---|
Fórmula molecular |
C13H16ClNO3S |
Peso molecular |
301.79 g/mol |
Nombre IUPAC |
4-(2-methylpiperidine-1-carbonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H16ClNO3S/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(8-6-11)19(14,17)18/h5-8,10H,2-4,9H2,1H3 |
Clave InChI |
LJYVNPCTDOULPP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)



![1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-](/img/structure/B12109746.png)

![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)
![1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene](/img/structure/B12109757.png)



![8-Azabicyclo[3.2.1]octane-1,3,4-triol](/img/structure/B12109790.png)
![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B12109796.png)
